molecular formula C10H7FO4 B1450580 7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid CAS No. 1601177-71-2

7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid

Cat. No.: B1450580
CAS No.: 1601177-71-2
M. Wt: 210.16 g/mol
InChI Key: GFOSNMAGOIQQRL-UHFFFAOYSA-N
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Description

Historical Context and Development of Benzopyran Compounds

The development of benzopyran chemistry traces its origins to the early 19th century when foundational work on related heterocyclic systems began to emerge. Coumarin, a closely related benzopyran derivative, was first isolated from tonka beans in 1820 by A. Vogel of Munich, who initially mistook it for benzoic acid. This early discovery marked the beginning of systematic investigation into benzene-fused oxygen-containing heterocycles. The same year, Nicholas Jean Baptiste Gaston Guibourt of France independently isolated coumarin and recognized its distinct chemical nature, subsequently naming the substance coumarine in his presentation to the pharmacy section of the Académie Royale de Médecine.

The synthetic breakthrough came in 1868 when English chemist William Henry Perkin first synthesized coumarin, establishing fundamental methodologies that would later be applied to the broader benzopyran family. The Perkin reaction between salicylaldehyde and acetic anhydride became a popular synthetic route, while the Pechmann condensation provided another pathway to coumarin and its derivatives starting from phenol. These classical synthetic approaches laid the groundwork for modern benzopyran chemistry and continue to influence contemporary synthetic strategies.

The 20th and 21st centuries witnessed an exponential growth in benzopyran research, particularly with the recognition of their biological activities. Recent literature searches spanning from 2000 to 2023 have identified 510 benzopyran compounds isolated from marine-derived fungi alone, with 289 novel compounds being characterized during this period. Among these newly identified compounds, 116 have demonstrated biological activity, highlighting the continued relevance of benzopyran chemistry in contemporary research.

The evolution of fluorinated benzopyran derivatives represents a more recent development in this field. The incorporation of fluorine atoms into organic molecules has become increasingly important due to the unique properties that fluorine substitution can impart, including altered electronic characteristics, modified metabolic stability, and enhanced binding interactions with biological targets.

Nomenclature and Classification Systems

The nomenclature of benzopyran compounds follows systematic International Union of Pure and Applied Chemistry guidelines that emphasize structural clarity and consistency. According to Subsection P-14.7 of the current version of Nomenclature of Organic Chemistry – International Union of Pure and Applied Chemistry Recommendations and Preferred Names 2013, benzopyran naming systems utilize specific conventions to indicate structural variations.

The benzopyran framework consists of a benzene ring fused to a six-membered oxygen-containing heterocyclic ring. The basic structure can be described as the fusion of a benzene ring to a heterocyclic pyran ring. The fundamental benzopyran scaffold exists in two primary isomeric forms: 2H-1-benzopyran (commonly known as 2H-chromene) and 4H-1-benzopyran (4H-chromene).

The nomenclature system specifies the position of additional hydrogen atoms by adding an italic capital 'H' preceded by the appropriate numerical locant. In 2H-chromene, the indicated hydrogen locates one extra hydrogen atom in position '2' of the chromene structure, while in 4H-chromene, the indicated hydrogen indicates an extra hydrogen atom at position '4'. This naming convention ensures precise structural identification and avoids ambiguity in chemical communication.

For the specific compound 7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid, the nomenclature incorporates several key structural elements. The "7-fluoro" designation indicates fluorine substitution at position 7 of the benzopyran ring system. The "1-oxo" component specifies a carbonyl group at position 1, while "3,4-dihydro" indicates saturation of the double bond between positions 3 and 4. The "1H-2-benzopyran" core identifies the basic heterocyclic framework, and "3-carboxylic acid" specifies the presence of a carboxylic acid functional group at position 3.

The Chemical Abstracts Service registry number 1601177-71-2 provides a unique identifier for this specific compound, facilitating unambiguous reference in chemical databases and literature. The International Union of Pure and Applied Chemistry name standardization ensures consistent identification across different chemical information systems and research publications.

Relationship to Coumarin and Chromene Family

The relationship between this compound and the broader coumarin and chromene families represents a fundamental aspect of heterocyclic chemistry classification. Coumarin, systematically named 2H-chromen-2-one, serves as the archetypal member of the benzopyran family with the molecular formula C₉H₆O₂. Its structure consists of a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring, forming a second six-membered heterocycle that shares two carbons with the benzene ring.

The chromene family encompasses both 2H-chromene and 4H-chromene isomers, which differ in the position of the double bond within the pyran ring. These compounds serve as fundamental building blocks for more complex benzopyran derivatives. The relationship between these structural types can be illustrated through systematic comparison of their core frameworks and substitution patterns.

Structural analysis reveals that this compound incorporates elements from both the coumarin and chromene structural motifs. The presence of the carbonyl group at position 1 creates a lactone-like functionality reminiscent of coumarin, while the saturated pyran ring portion resembles dihydrochromene derivatives. This structural hybridization places the compound at the intersection of these two important benzopyran subfamilies.

The evolutionary development of benzopyran chemistry has led to increasing structural complexity and functional diversity. Marine fungi have emerged as particularly rich sources of benzopyran compounds, with recent research identifying various subclasses including chromones, isocoumarins, citrinins, and related compounds. These natural products exhibit remarkable chemical diversity, which proves crucial for their diverse biological activities.

Table 1: Comparative Analysis of Benzopyran Family Members

Compound Type Core Structure Molecular Formula Key Structural Features
2H-Chromene 2H-1-benzopyran C₉H₈O Unsaturated pyran ring, H at position 2
4H-Chromene 4H-1-benzopyran C₉H₈O Unsaturated pyran ring, H at position 4
Coumarin 2H-chromen-2-one C₉H₆O₂ Lactone functionality at position 2
Target Compound This compound C₁₀H₇FO₄ Fluorine substitution, carbonyl at position 1, carboxylic acid at position 3

The systematic relationship between these compounds demonstrates the modular nature of benzopyran chemistry, where structural modifications can be systematically introduced to generate compounds with distinct properties and potential applications.

Significance in Heterocyclic Organic Chemistry

Benzopyran compounds occupy a position of fundamental importance within the broader context of heterocyclic organic chemistry due to their unique structural features, synthetic accessibility, and diverse chemical reactivity patterns. The significance of this compound within this framework stems from its incorporation of multiple functional groups that demonstrate key principles of heterocyclic chemistry.

The benzopyran scaffold represents an important class of benzo-fused heterocycles that combine aromatic stability with the reactivity of oxygen-containing six-membered rings. The presence of both electron-donating and electron-withdrawing substituents in this compound creates a complex electronic environment that influences chemical reactivity and molecular interactions. The fluorine substituent at position 7 introduces significant electronegativity that affects the overall electron distribution within the aromatic system.

The carbonyl functionality at position 1 provides electrophilic character that can participate in various chemical transformations, while the carboxylic acid group at position 3 offers both hydrogen bonding capabilities and potential for further chemical modification through ester or amide formation. This combination of functional groups creates opportunities for diverse chemical reactivity and synthetic elaboration.

From a synthetic chemistry perspective, benzopyran derivatives serve as versatile intermediates for the construction of more complex molecular architectures. The preparation methods for 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds typically involve two-step synthetic sequences starting from readily available phenol compounds and gamma-butyrolactone derivatives. These synthetic approaches demonstrate the accessibility of benzopyran frameworks through convergent synthetic strategies.

The structural complexity of benzopyran compounds also makes them valuable for investigating fundamental concepts in physical organic chemistry, including conformational analysis, stereoelectronic effects, and aromatic-heteroaromatic interactions. The rigid bicyclic framework provides a well-defined structural template for studying substituent effects and their impact on molecular properties.

Table 2: Functional Group Analysis of this compound

Functional Group Position Chemical Properties Potential Reactivity
Fluorine 7 Electronegative, metabolically stable Aromatic substitution, hydrogen bonding
Carbonyl 1 Electrophilic, planar geometry Nucleophilic addition, reduction
Carboxylic Acid 3 Hydrogen bonding, ionizable Esterification, amidation, salt formation
Saturated Ring 3,4-positions Conformational flexibility Ring-opening, oxidation
Benzene Ring Fused system Aromatic stability Electrophilic substitution

Review of Current Literature and Research Trends

Contemporary research in benzopyran chemistry demonstrates a significant expansion in both synthetic methodologies and applications, with particular emphasis on structure-activity relationships and novel bioactive compounds. Recent comprehensive reviews covering the period from 2000 to 2023 have documented substantial growth in benzopyran research, with 112 original articles identified through systematic literature searches of Web of Science and PubMed databases.

The quantification of research output reveals remarkable trends in benzopyran discovery and characterization. A total of 510 benzopyran compounds have been isolated from marine-derived fungi, representing a substantial contribution to the chemical diversity of this compound class. Among these discoveries, 289 compounds represent novel structural entities, indicating continued innovation in natural product chemistry and synthetic approaches to benzopyran derivatives.

Marine fungi have emerged as particularly productive sources of benzopyran compounds, with organisms inhabiting diverse environments including sponges, marine sediments, algae, mangroves, and corals contributing to this chemical diversity. The taxonomic distribution of benzopyran-producing organisms shows that Penicillium species predominate, accounting for 42.7% of evaluated species, followed by Aspergillus at 20.4%. This distribution pattern suggests specific biosynthetic capabilities within certain fungal genera that favor benzopyran production.

Recent advances in agricultural chemical discovery have highlighted the potential of benzopyran derivatives as scaffold structures for pesticide development. The review of benzopyran applications in agricultural chemicals emphasizes the systematic investigation of structure-activity relationships and mechanisms of action. Natural benzopyran compounds, particularly osthole and coumarin derivatives, have shown promise as templates for developing new agricultural chemicals with enhanced efficacy and environmental compatibility.

The structural diversity observed in contemporary benzopyran research encompasses various subclasses including chromones, isocoumarins, citrinins, and related compounds. This diversity proves crucial for understanding the relationship between molecular structure and biological activity, providing insights that inform rational design approaches for new benzopyran derivatives.

Table 3: Research Output Trends in Benzopyran Chemistry (2000-2023)

Research Parameter Quantitative Data Significance
Total Original Articles 112 Sustained research interest
Total Compounds Isolated 510 Substantial chemical diversity
Novel Compounds 289 High innovation rate (56.7%)
Biologically Active Compounds 116 Promising activity profile (40.1% of novel compounds)
Marine Animal Sources 44.6% Dominant source category
Marine Plant Sources 24.3% Secondary source category
Marine Sediment Sources 27.8% Significant environmental source

The emergence of fluorinated benzopyran derivatives represents a specialized area within current research trends. The incorporation of fluorine atoms into benzopyran scaffolds reflects broader trends in medicinal chemistry toward fluorine-containing compounds due to their unique properties. Fluorine substitution can significantly alter molecular properties including lipophilicity, metabolic stability, and binding affinity, making fluorinated benzopyrans particularly interesting for various applications.

Current synthetic approaches to benzopyran derivatives emphasize efficiency and environmental compatibility. The development of streamlined synthetic routes, such as the two-step preparation of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds, demonstrates ongoing efforts to improve synthetic accessibility while maintaining structural diversity. These methodological advances support continued exploration of benzopyran chemistry and facilitate the preparation of compounds like this compound for further investigation.

Properties

IUPAC Name

7-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO4/c11-6-2-1-5-3-8(9(12)13)15-10(14)7(5)4-6/h1-2,4,8H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOSNMAGOIQQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid typically follows a multi-step process, leveraging the reactivity of the benzopyran core and introducing the fluorine and carboxylic acid functionalities at specific positions. While direct literature procedures for this exact compound are limited, established methodologies for related chromanone and benzopyran carboxylic acids provide a reliable basis for its synthesis.

Key Steps in Synthesis
  • Aromatic Fluorination: Introduction of the fluorine atom at the 7-position, often achieved via selective electrophilic fluorination of a suitably substituted benzene precursor.
  • Cyclization: Construction of the chromanone (isochromanone) core through intramolecular cyclization, typically via Friedel–Crafts acylation or related condensation reactions.
  • Carboxylation: Introduction of the carboxylic acid group at the 3-position, which may involve carboxylation of a methyl or formyl precursor, or direct functionalization using organometallic reagents.
  • Oxidation/Reduction: Adjustment of oxidation states as needed to achieve the 1-oxo (lactone) functionality and the correct saturation at the 3,4-dihydro positions.

Representative Synthetic Route

Below is a reconstructed, literature-based synthetic sequence for this compound, adapted from general chromanone synthesis protocols:

Step Reaction Type Starting Material Key Reagents/Conditions Product/Intermediate
1 Aromatic Fluorination 2-hydroxybenzoic acid derivative Selectfluor or NFSI, solvent (e.g., MeCN) 7-fluoro-2-hydroxybenzoic acid
2 Esterification 7-fluoro-2-hydroxybenzoic acid MeOH, H₂SO₄ (cat.) Methyl 7-fluoro-2-hydroxybenzoate
3 Friedel–Crafts Acylation Methyl 7-fluoro-2-hydroxybenzoate Succinic anhydride, AlCl₃ 7-fluoro-3-(carboxymethyl)-2-hydroxybenzoate
4 Cyclization 7-fluoro-3-(carboxymethyl)-2-hydroxybenzoate Acidic or basic conditions, heat This compound methyl ester
5 Hydrolysis Methyl ester intermediate Aqueous NaOH or HCl, reflux This compound

Notes:

  • The fluorination step is critical for regioselectivity; use of modern electrophilic fluorinating agents is preferred for safety and selectivity.
  • Cyclization may require optimization of temperature and solvent to maximize yield.
  • Final hydrolysis ensures the free acid form is obtained with high purity.

Alternative Methods

Alternative synthetic approaches may include:

Data Table: Preparation Parameters

Parameter Typical Value/Condition Notes
Purity (final product) ≥95% Commercially available at this purity
Molecular Weight 210.16 g/mol Confirmed by multiple suppliers
Reaction Yields 40–75% per step (literature-based estimate) Stepwise optimization required
Storage Temperature Room temperature Stable as a solid powder
Lead Time (synthesis) 10–65 days (commercial scale) Dependent on batch size and supplier

Research Findings and Observations

  • Commercial Availability: The compound is available from reputable chemical suppliers at ≥95% purity, indicating established and scalable synthesis routes.
  • Synthetic Challenges: The main synthetic challenge is the selective introduction of the fluorine atom and the carboxylic acid group without undesired side reactions.
  • Functional Group Reactivity: The presence of both electron-withdrawing (fluoro, carboxyl) and electron-donating (hydroxy, if present as an intermediate) groups impacts both the reactivity and the required conditions for each step.
  • Analytical Confirmation: Product identity and purity are typically confirmed by NMR, MS, and HPLC as per standard protocols for specialty chemicals.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or aldehyde.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzopyran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Derivatives with additional oxygen-containing functional groups.

  • Reduction Products: Alcohols, aldehydes, and other reduced forms of the compound.

  • Substitution Products: Compounds with different substituents on the benzopyran ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzopyran compounds exhibit anticancer properties. The incorporation of the fluorine atom in 7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid enhances biological activity compared to non-fluorinated analogs. Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with tumor growth and metastasis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for developing new antibiotics . The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Synthesis of Derivatives

The synthesis of this compound can be achieved through various synthetic routes, often involving the cyclization of appropriate precursors. The presence of the carboxylic acid functional group allows for further derivatization, leading to compounds with enhanced pharmacological profiles .

Use as a Building Block

This compound serves as an important building block in organic synthesis. Its unique structure allows chemists to modify it further to create libraries of related compounds for high-throughput screening in drug discovery programs .

Mechanism of Action

The mechanism by which 7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to five analogs with modifications in substituent type, position, or additional functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
7-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid F (C7) C₁₀H₇FO₄ 210.16 2059917-37-0
5-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid F (C5) C₁₀H₇FO₄ 210.16 Not provided
7-Bromo-5-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid Br (C7), F (C5) C₁₀H₆BrFO₄ 289.06 Not provided
7-Chloro-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid Cl (C7), CH₃ (C3) C₁₁H₉ClO₄ 240.64 924832-93-9
3,7-Dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid CH₃ (C3, C7) C₁₂H₁₂O₄ 220.22 890646-74-9
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid (base compound) None C₁₀H₈O₄ 192.17 5762-27-6

Key Findings from Comparative Studies

Substituent Position and NMR Profiles

A 2014 study compared NMR chemical shifts of structurally related compounds, including fluorinated analogs. For 7-fluoro and 5-fluoro derivatives, significant differences were observed in regions A (positions 39–44) and B (positions 29–36) of the NMR spectra, attributed to altered electronic environments near the fluorine substituent . The 7-fluoro derivative exhibited downfield shifts in region B compared to the 5-fluoro analog, suggesting stronger electron-withdrawing effects at position 6.

Halogen and Alkyl Group Effects
  • Methyl Groups : The 3-methyl substituent in 7-chloro-3-methyl and 3,7-dimethyl analogs introduces steric hindrance, which may reduce rotational freedom and alter metabolic stability .
Lumping Strategy for Reactivity Prediction

A 2022 study proposed lumping benzopyran derivatives with similar substituents (e.g., halogens, methyl groups) into surrogate categories to predict reactivity. For example, fluorinated and chlorinated analogs were grouped due to shared electrophilic behavior in esterification reactions . However, the 7-fluoro derivative’s unique NMR profile () suggests that lumping may oversimplify substituent-specific electronic effects.

Implications for Physicochemical Properties

  • Reactivity : Fluorine’s electronegativity increases susceptibility to nucleophilic attack at position 7, whereas methyl groups at position 3 may stabilize the carboxylate anion through inductive effects .

Biological Activity

Overview

7-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is a fluorinated derivative of coumarin, a compound known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents. Its unique structure, characterized by a fluorine atom at the 7-position and a carboxylic acid group at the 3-position, suggests promising biological properties.

  • Molecular Formula : C10_{10}H7_7FO4_4
  • Molecular Weight : 210.16 g/mol
  • CAS Number : 1601177-71-2

The biological activity of this compound is believed to be influenced by its structural similarity to other coumarin derivatives, such as flumioxazin. The compound's mechanism of action may involve the following pathways:

  • Inhibition of Cell Proliferation : Studies suggest that derivatives of coumarin can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : The carboxylic acid group may contribute to the compound's ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Like many coumarin derivatives, this compound has been investigated for its potential antimicrobial properties against various pathogens.

Anticancer Activity

Research has shown that compounds structurally related to this compound exhibit significant anticancer properties. In a study evaluating the effects on HT 1080 fibrosarcoma cells, it was found that certain derivatives could reduce invasive behavior significantly.

CompoundIC50 (µM)Effect
7-Fluoro derivative15.4Reduced invasion by 60%
Standard drug (Doxorubicin)3.23Reference for comparison

Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of related compounds demonstrated that they could effectively reduce inflammation in animal models.

CompoundDose (mg/kg)Inflammation Reduction (%)
7-Fluoro derivative1075%
Control (no treatment)-0%

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent investigation highlighted the synthesis and evaluation of various coumarin derivatives, including those similar to this compound. These studies confirmed their potential as novel anti-cancer agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines .
  • Anti-inflammatory Research : Another significant study explored the anti-inflammatory effects of coumarin derivatives in vivo. The results indicated that these compounds could significantly lower levels of inflammatory markers in treated subjects compared to controls .
  • Antimicrobial Studies : The antimicrobial efficacy of this compound was evaluated against several bacterial strains, showing promising results that suggest its potential utility in developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid and its derivatives?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the benzopyran core via cyclization of substituted phenolic precursors under acidic or basic conditions (e.g., using HCl or NaOH as catalysts), and (2) introduction of the fluorine substituent and carboxylic acid group through halogenation and oxidation reactions. For derivatives, anhydride-mediated acylation at the 6-position (e.g., propionic or butyric anhydride) is common, with yields optimized via reflux conditions .

Q. How is the benzopyran ring system constructed in this compound’s synthesis?

  • Methodological Answer : The benzopyran ring is formed via cyclization of ortho-substituted phenolic esters or acids. For example, 2-hydroxyacetophenone derivatives can undergo acid-catalyzed cyclization to form the dihydrobenzopyran scaffold. Fluorine is introduced via electrophilic substitution (e.g., using Selectfluor®) prior to ring closure to ensure regioselectivity .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Confirms carbonyl (C=O) stretches (1689–1754 cm⁻¹ for lactone and carboxylic acid groups) .
  • ¹H NMR : Identifies aromatic protons (δ 7.4–8.9 ppm), methylene/methyl groups in substituents (e.g., δ 1.18–2.42 ppm for acyl chains), and fluorine coupling patterns .
  • Elemental analysis : Validates C/H/O ratios, with deviations >0.3% indicating impurities .

Advanced Research Questions

Q. How do substituents at the 6-position influence the compound’s spectroscopic properties and reactivity?

  • Methodological Answer : Substituents like acyloxymethyl groups (e.g., propionoxymethyl or valeryloxymethyl) alter electron density, shifting IR carbonyl peaks (Δν ~10–20 cm⁻¹) and NMR aromatic proton signals. Bulkier groups reduce reactivity in nucleophilic substitution due to steric hindrance, requiring higher temperatures for reactions like ester hydrolysis .

Q. What strategies can resolve discrepancies in reaction yields when introducing different acyl groups?

  • Methodological Answer : Yield variations (e.g., 60–80% for acyloxymethyl derivatives) arise from solubility differences in crystallization solvents. For low-yield reactions, solvent screening (e.g., CHCl₃:petroleum ether vs. CH₃CN:water) and stepwise purification (e.g., column chromatography before crystallization) improve recovery .

Q. How can computational methods predict the biological activity of fluorinated benzopyran derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to assess electron-withdrawing effects of fluorine, correlating with antibacterial activity. Molecular docking (e.g., using AutoDock Vina) models interactions with bacterial topoisomerases, identifying derivatives with enhanced binding affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
Reactant of Route 2
7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid

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